3-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid
Description
Evolution of Sulfonyl Piperazine Scaffolds
Sulfonyl piperazine derivatives first gained prominence through their role in HIV-1 protease inhibition, where their ability to displace structural water molecules in enzyme binding pockets revolutionized antiviral drug design. The prototypical compound MK-8718 demonstrated that piperazine sulfonamides could directly hydrogen-bond with catalytic residues (Asp-25A/B) while maintaining favorable pharmacokinetic profiles. This breakthrough established the sulfonyl piperazine core as a privileged structure for enzyme targeting.
Parallel developments in antibacterial research revealed sulfonyl piperazines as potent LpxH inhibitors, with compounds like JH-LPH-33 achieving IC~50~ values below 1 μM through optimized substituent patterns. The acetylpiperazine moiety in particular demonstrated enhanced metabolic stability compared to unsubstituted analogs, addressing early challenges with oxidative degradation.
Structural Advancements in Piperazine Hybrids
The integration of benzoic acid substituents into sulfonyl piperazine frameworks emerged from structure-activity relationship (SAR) studies showing:
This hybrid approach combined the conformational rigidity of acetylated piperazines with the ionizable carboxyl group of benzoic acid, enabling simultaneous optimization of target binding and physicochemical properties.
Properties
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-10(16)14-5-7-15(8-6-14)21(19,20)12-4-2-3-11(9-12)13(17)18/h2-4,9H,5-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRUALMFSFVLCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568577-57-1 | |
| Record name | 3-[(4-acetylpiperazin-1-yl)sulfonyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Methodological Frameworks
Route 1: Direct Sulfonation and Piperazine Coupling
This method involves the sequential sulfonation of benzoic acid, conversion to sulfonyl chloride, and reaction with 4-acetylpiperazine.
Sulfonation of Benzoic Acid
Benzoic acid undergoes electrophilic sulfonation using fuming sulfuric acid at 150–200°C, directing the sulfonic acid group to the meta position (C-3) due to the carboxylic acid’s meta-directing effect. The resulting 3-sulfobenzoic acid is isolated via neutralization and recrystallization from water.
Sulfonyl Chloride Formation
3-Sulfobenzoic acid is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) under reflux (70°C, 4–6 hours) to yield 3-chlorosulfonylbenzoic acid. Excess reagents are removed via distillation, and the product is stabilized in anhydrous dichloromethane.
Coupling with 4-Acetylpiperazine
The sulfonyl chloride intermediate reacts with 4-acetylpiperazine in N-methylpyrrolidone (NMP) at 25–45°C for 12–18 hours, using triethylamine as a base to scavenge HCl. Post-reaction, the mixture is quenched with ice water, and the product is extracted into ethyl acetate. Purification via silica gel chromatography (eluent: ethyl acetate/methanol 9:1) affords the target compound in 75–80% yield.
Key Data Table 1: Optimization of Coupling Reaction
| Parameter | Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent | N-methylpyrrolidone | 80 | 98 | |
| Temperature | 25°C | 75 | 95 | |
| Base | Triethylamine | 78 | 97 |
Route 2: Thiol Oxidation and Sulfonamide Formation
An alternative approach leverages thiol intermediates for controlled sulfonation.
Synthesis of 3-Mercaptobenzoic Acid
Benzoic acid is lithiated at −78°C using LDA (lithium diisopropylamide), followed by treatment with sulfur to introduce the thiol group. Acidic work-up yields 3-mercaptobenzoic acid.
Oxidation to Sulfonic Acid
The thiol is oxidized with hydrogen peroxide (30%) in acetic acid at 50°C for 6 hours, producing 3-sulfobenzoic acid. Subsequent chlorination with PCl₅ proceeds as in Route 1.
Piperazine Coupling and Acetylation
The sulfonyl chloride reacts with piperazine in dichloromethane, followed by acetylation using acetic anhydride. This two-step sequence avoids pre-acetylated piperazine, offering flexibility in modifying the piperazine substituents.
Route 3: Solid-Phase Synthesis for High-Throughput Production
Adapting methodologies from combinatorial chemistry, this route employs resin-bound benzoic acid derivatives.
- Resin Functionalization : Wang resin is esterified with 3-nitrobenzoic acid using DCC (dicyclohexylcarbodiimide).
- Nitro Reduction and Sulfonation : The nitro group is reduced to amine with SnCl₂, followed by diazotization and sulfonation with Na₂SO₃.
- Chlorination and Piperazine Coupling : On-resin sulfonyl chloride formation and reaction with 4-acetylpiperazine yield the target compound after cleavage with TFA (trifluoroacetic acid).
This method achieves 65–70% yield but requires specialized equipment.
Analytical Characterization and Validation
Spectroscopic Confirmation
Crystallography and Purity Assessment
Single-crystal X-ray diffraction of analogous piperazinium salts (e.g., 1-ethylpiperazinium 3,5-dinitrobenzoate) confirms the propensity for layered hydrogen-bonded networks, influencing solubility and stability. HPLC analysis of the target compound shows ≥98% purity when purified via azeotropic drying with acetonitrile.
Industrial-Scale Considerations and Challenges
- Solvent Selection : NMP enhances reaction efficiency but poses environmental concerns; alternatives like DMF or THF reduce yield by 10–15%.
- Byproduct Management : Anion exchange resins (e.g., Duolite A7) effectively remove HCl during coupling, minimizing side reactions.
- Cost Efficiency : Route 1 is preferred for large-scale production due to lower reagent costs and higher yields compared to solid-phase methods.
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes classical reactions such as esterification and amidation.
Esterification:
Reaction with alcohols in the presence of acid catalysts or coupling agents yields esters. For example:
Amidation:
Coupling with amines using agents like BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate) or EDC/HOBt forms amides:
Sulfonyl Group Reactivity
The sulfonamide moiety participates in nucleophilic substitutions and click chemistry.
Nucleophilic Substitution:
The sulfonyl group can undergo displacement with nucleophiles (e.g., amines, thiols):
Click Chemistry:
The sulfonyl azide derivative (if synthesized) can engage in strain-promoted alkyne-azide cycloaddition (SPAAC) :
Acetylpiperazine Modifications
The acetyl group on the piperazine ring is susceptible to hydrolysis or substitution.
Hydrolysis:
Acid- or base-mediated deacetylation yields the free piperazine:
Alkylation/Acylation:
The piperazine nitrogen can be further functionalized:
Stability and Decomposition
-
Thermal Stability : Stable under ambient conditions but decomposes above 200°C, releasing CO and CO .
-
Oxidative Degradation : Reacts with strong oxidizers (e.g., KMnO) to form sulfonic acids or cleave the sulfonamide bond .
Biological Interaction Pathways
While not a direct reaction, the compound interacts with biological macromolecules:
Scientific Research Applications
Enzyme Inhibition
The compound is particularly noted for its ability to inhibit several key enzymes:
- Soluble Epoxide Hydrolase (sEH) : Inhibits the metabolism of bioactive lipids, potentially reducing inflammatory mediators.
- Cytosolic Phospholipase A2 (cPLA2) : Involved in inflammatory processes, suggesting a role in anti-inflammatory therapies.
Anti-inflammatory Properties
Research indicates that 3-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid can modulate pathways associated with inflammation, which may lead to therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties; however, further detailed investigations are necessary to establish efficacy and mechanisms of action.
Structure-Activity Relationship (SAR)
SAR studies have demonstrated that modifications to the piperazine ring significantly affect the compound's potency. For instance:
- N-acetyl substitution on the piperazine enhances inhibitory activity compared to unsubstituted analogs.
- Variations in the benzoic acid moiety also influence biological activity, underscoring the importance of structural optimization in drug design.
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- In Vivo Pharmacokinetics : Derivatives containing similar piperazine functionalities have demonstrated favorable pharmacokinetic profiles in animal models, indicating potential for therapeutic applications.
- Immunomodulatory Effects : Related compounds have been shown to enhance NF-kB activation in immune cells, suggesting roles as immunomodulators.
Mechanism of Action
The mechanism of action of 3-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Bioactivity and Stability
- Acetyl vs. Methyl Piperazine : The acetyl group in the target compound increases molecular weight and lipophilicity compared to 3-(4-methylpiperazin-1-yl)benzoic acid. Acetylation may reduce metabolic degradation of the piperazine ring, a common strategy in prodrug design .
- Chlorobenzyl and Trifluoromethyl Groups : The 4-chlorobenzyl () and trifluoromethylphenyl () substituents introduce halogenated or electron-withdrawing groups, which often enhance binding affinity to hydrophobic enzyme pockets. However, these modifications may also reduce solubility .
- Dihydroisoquinoline Derivatives: Replacement of piperazine with dihydroisoquinoline () demonstrates the importance of heterocyclic flexibility in AKR1C3 inhibition. QSAR models highlight polarizability and electronegativity as critical descriptors for activity, suggesting that the acetylpiperazine group in the target compound could similarly influence electronic properties .
Physicochemical and Commercial Considerations
- Commercial Availability : The target compound is listed as temporarily out of stock (), whereas analogs like 3-(4-methylpiperazin-1-yl)benzoic acid are available at high purity (97%) but at premium pricing (e.g., ¥18,400/g) .
Biological Activity
3-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with an acetyl group and a sulfonyl group attached to a benzoic acid moiety. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.
The primary mechanism of action involves the inhibition of specific enzymes by binding to their active or allosteric sites. This binding prevents substrate access, thereby modulating enzyme activity and influencing various biological pathways. For instance, studies have shown that this compound can inhibit the soluble epoxide hydrolase (sEH) enzyme, which plays a crucial role in the metabolism of bioactive lipids .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit several enzymes, including:
- Soluble Epoxide Hydrolase (sEH) : Demonstrated potent inhibition with IC50 values around 7.0 nM, indicating high potency against this target .
- Cytosolic Phospholipase A2 (cPLA2) : The compound has been noted for its potential as an inhibitor of cPLA2, which is involved in inflammatory processes .
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects by modulating pathways associated with inflammation. Its ability to inhibit sEH suggests it may help reduce inflammatory mediators derived from arachidonic acid metabolism.
Antimicrobial Activity
There are preliminary findings suggesting potential antimicrobial properties, although detailed studies are still required to establish efficacy and mechanisms.
Structure-Activity Relationship (SAR)
SAR studies have revealed that modifications to the piperazine ring significantly affect the compound's potency. For example:
- N-acetyl substitution on the piperazine enhances inhibitory activity compared to unsubstituted analogs.
- Variations in the benzoic acid moiety also influence biological activity, highlighting the importance of structural optimization in drug design .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- In Vivo Pharmacokinetics : One study reported that derivatives containing similar piperazine functionalities demonstrated favorable pharmacokinetic profiles in animal models, indicating potential for therapeutic applications .
- Immunomodulatory Effects : Another research highlighted that related compounds could enhance NF-kB activation in immune cells, suggesting roles as immunomodulators .
Comparative Table of Biological Activities
| Compound | Target Enzyme | IC50 Value (nM) | Biological Activity |
|---|---|---|---|
| 3-Ac-Pip-SB | Soluble Epoxide Hydrolase | 7.0 | Anti-inflammatory |
| Compound A | Cytosolic Phospholipase A2 | ~50 | Anti-inflammatory |
| Compound B | Other Enzyme | ~30 | Antimicrobial |
Q & A
Q. What are the recommended synthetic routes for 3-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid, and what reaction conditions are critical for yield optimization?
The synthesis typically involves a two-step reaction:
Sulfonation : React benzoic acid derivatives with sulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonyl intermediate.
Piperazine coupling : Introduce the 4-acetylpiperazine group via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
Critical conditions : Control temperature (0–5°C during sulfonation), use moisture-free solvents (e.g., DMF), and monitor progress via TLC or HPLC to ensure intermediate purity .
Q. Which analytical techniques are most effective for characterizing this compound and validating its purity?
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) for purity assessment .
- NMR : Use - and -NMR to confirm sulfonyl and acetylpiperazine moieties. Key peaks include δ ~2.1 ppm (acetyl CH) and δ ~3.5–4.0 ppm (piperazine protons) .
- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H] ~381.1 Da) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity against kinase targets?
- Rational design : Introduce electron-withdrawing groups (e.g., -CF) on the benzoic acid ring to improve binding affinity to kinase ATP pockets .
- Piperazine optimization : Replace the acetyl group with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions, guided by molecular docking studies .
- Validation : Test modified analogs in kinase inhibition assays (e.g., ADP-Glo™) and compare IC values .
Q. How should researchers resolve discrepancies in toxicity profiles reported across studies?
- Standardized assays : Re-evaluate acute oral toxicity (OECD 423) and skin irritation (OECD 404) under controlled conditions. Note variations in solvent choice (DMSO vs. saline) that may affect bioavailability .
- Metabolite analysis : Use LC-MS to identify toxic metabolites, such as sulfonic acid derivatives, which may explain inter-study variability .
- Cross-species validation : Compare rodent and in vitro (e.g., HepG2) toxicity data to assess translational relevance .
Q. What computational strategies predict the compound’s interactions with biological targets like PAR-1 or enzymes?
- Molecular docking : Use AutoDock Vina to model binding to PAR-1 (PDB: 3VW7), focusing on sulfonyl group interactions with Arg-260 and Lys-263 .
- MD simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
- QSAR modeling : Corrogate substituent effects (e.g., acetyl vs. methyl groups) with bioactivity data to prioritize analogs for synthesis .
Methodological Notes
- Data contradiction : Toxicity studies may conflict due to differences in assay protocols (e.g., OECD vs. in-house methods); always cross-reference with CAS or PubChem data .
- Structural analogs : Compare with 3-[(4-Methylpiperazin-1-yl)sulfonyl]benzoic acid (CAS 4741681) to evaluate acetyl vs. methyl group impacts on solubility and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
